molecular formula C14H11ClN2O2 B14370319 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine CAS No. 92102-81-3

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine

Cat. No.: B14370319
CAS No.: 92102-81-3
M. Wt: 274.70 g/mol
InChI Key: VLJMKGTVCQWPAY-QPJJXVBHSA-N
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Description

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a vinyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 3-methylpyridine.

    Condensation Reaction: The aldehyde group of 2-chloro-5-nitrobenzaldehyde reacts with the methyl group of 3-methylpyridine in the presence of a base, such as sodium hydroxide, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine
  • 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-methylpyridine
  • 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methylpyridine

Uniqueness

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is unique due to the presence of both chloro and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

CAS No.

92102-81-3

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine

InChI

InChI=1S/C14H11ClN2O2/c1-10-3-2-8-16-14(10)7-4-11-9-12(17(18)19)5-6-13(11)15/h2-9H,1H3/b7-4+

InChI Key

VLJMKGTVCQWPAY-QPJJXVBHSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(N=CC=C1)C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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